molecular formula C7H12N2O B13836199 N-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxamide

N-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxamide

Katalognummer: B13836199
Molekulargewicht: 140.18 g/mol
InChI-Schlüssel: CAEYKUWQWDRDAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methyl-2-azabicyclo[211]hexane-1-carboxamide is a bicyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bicyclo[211]hexane core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxamide typically involves the formation of the bicyclic core followed by functionalization. One common method involves the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to form the bicyclic ring system . Another approach utilizes photochemistry, specifically [2+2] cycloaddition, to access new building blocks that can be further derivatized .

Industrial Production Methods

Industrial production of this compound may involve batchwise, multigram preparations to deliver significant quantities of the material. The key synthetic steps are optimized for scalability and efficiency, ensuring that the compound can be produced in large amounts for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

N-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the replacement of functional groups with new groups, leading to a variety of derivatives .

Wissenschaftliche Forschungsanwendungen

N-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxamide has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxamide include other bicyclic structures such as:

  • 2-Azabicyclo[2.1.1]hexane hydrochloride
  • Azabicyclo[2.1.1]hexane piperazinium methanesulfonate

Uniqueness

This compound stands out due to its specific functional groups and the presence of the N-methyl and carboxamide moieties.

Eigenschaften

Molekularformel

C7H12N2O

Molekulargewicht

140.18 g/mol

IUPAC-Name

N-methyl-2-azabicyclo[2.1.1]hexane-1-carboxamide

InChI

InChI=1S/C7H12N2O/c1-8-6(10)7-2-5(3-7)4-9-7/h5,9H,2-4H2,1H3,(H,8,10)

InChI-Schlüssel

CAEYKUWQWDRDAX-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C12CC(C1)CN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.